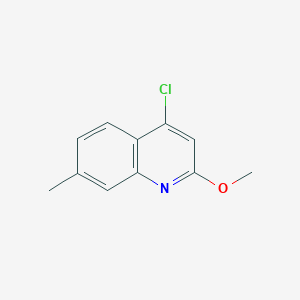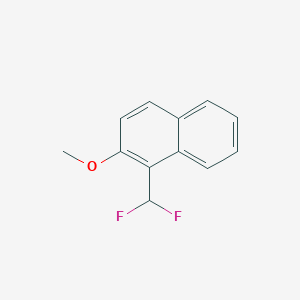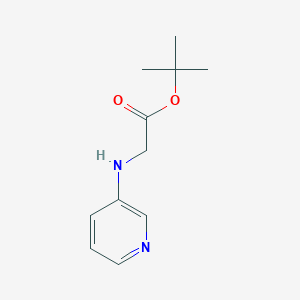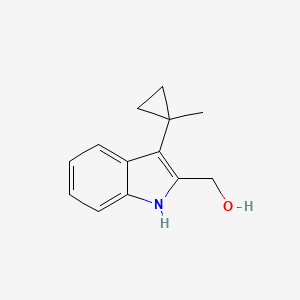
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol is a complex organic compound that features an indole core substituted with a methylcyclopropyl group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methylcyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropyl precursor .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The methanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of (3-(1-Methylcyclopropyl)-1H-indol-2-yl)carboxylic acid.
Reduction: Formation of (3-(1-Methylcyclopropyl)-1H-indolin-2-yl)methanol.
Substitution: Formation of N-substituted indole derivatives.
科学的研究の応用
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized indole derivatives
作用機序
The mechanism of action of (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The methylcyclopropyl group may enhance binding affinity or selectivity, while the methanol moiety can participate in hydrogen bonding interactions .
類似化合物との比較
(3-(1-Cyclopropyl)-1H-indol-2-yl)methanol: Lacks the methyl group on the cyclopropyl ring.
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)ethanol: Contains an ethanol moiety instead of methanol.
(3-(1-Methylcyclopropyl)-1H-indole): Lacks the methanol moiety.
Uniqueness: (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol is unique due to the presence of both the methylcyclopropyl group and the methanol moiety, which confer distinct chemical and biological properties.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
[3-(1-methylcyclopropyl)-1H-indol-2-yl]methanol |
InChI |
InChI=1S/C13H15NO/c1-13(6-7-13)12-9-4-2-3-5-10(9)14-11(12)8-15/h2-5,14-15H,6-8H2,1H3 |
InChIキー |
WDWIHONAIACUDH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=C(NC3=CC=CC=C32)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
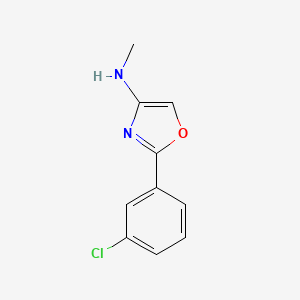
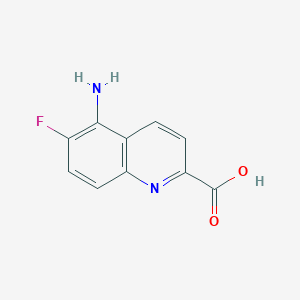
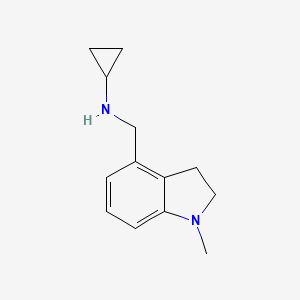
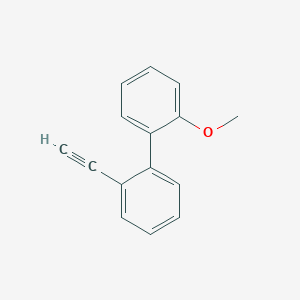
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B11896928.png)
